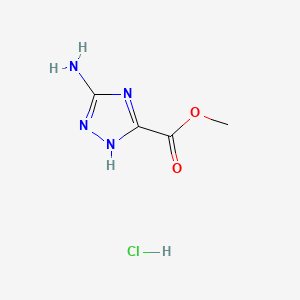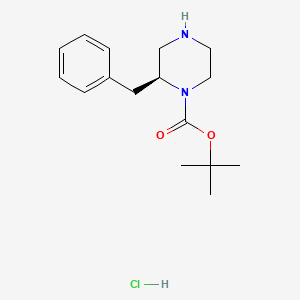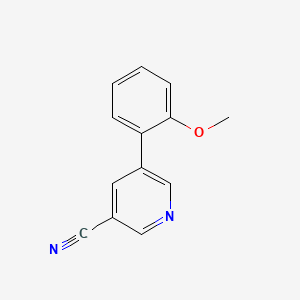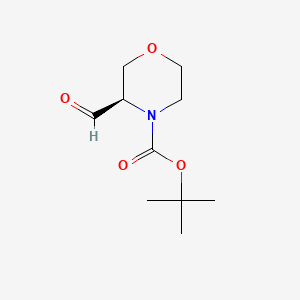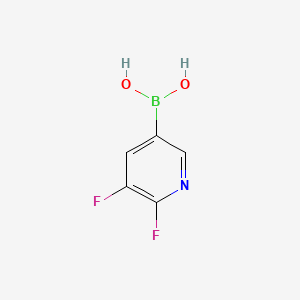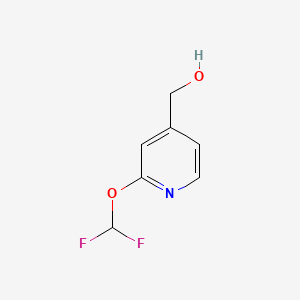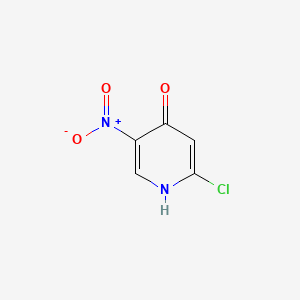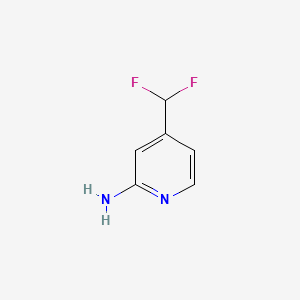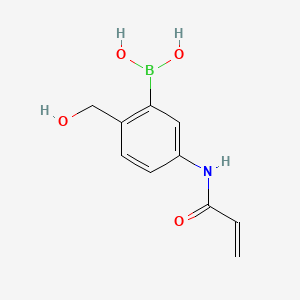
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid” is a boronic acid derivative. It is also known by other names such as “(4-Carbomethoxyphenyl)boronic acid”, “4-Carbomethoxybenzeneboronic acid”, “4-Methoxycarbonylbenzeneboronic acid”, “4-borono-benzoic acid 1-methyl ester”, “p-(Methoxycarbonyl)boronic acid”, “p-(Methoxycarbonyl)phenylboronic acid”, “p-borono-benzoic acid methyl ester”, “Methyl 4-boronobenzoate”, and "Methyl p-boronobenzoate" .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It can also undergo copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Applications De Recherche Scientifique
Boronic Acid Drugs Design and Discovery
Boronic acids, including (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid, have seen increased incorporation into medicinal chemistry endeavors due to their potentially enhancing drug potency or improving pharmacokinetic profiles. The FDA and Health Canada have approved five boronic acid drugs, with three approvals in the last four years, indicating a growing interest and success in this chemical class for drug discovery. This rise is attributed to boronic acids' desirable properties, which include synthetic versatility and the ability to interact beneficially within biological systems (Plescia & Moitessier, 2020).
Boron in Seawater Desalination
Boron compounds, due to their unique chemical properties, play a crucial role in seawater desalination processes, particularly in the removal of boron using reverse osmosis (RO) and nanofiltration (NF) membranes. The effectiveness of these processes depends significantly on the speciation of boric acid and its interaction with the membranes, highlighting the importance of understanding and optimizing boron chemistry for environmental applications (Tu, Nghiem, & Chivas, 2010).
Boronic Acid-Based Electrochemical Biosensors
Ferroceneboronic acid and its derivatives, closely related to (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid, are utilized in developing electrochemical biosensors. These biosensors exploit the boronic acid moiety for binding sugars or glycated hemoglobin (HbA1c), offering a non-enzymatic approach for glucose sensing and HbA1c detection. The unique binding mechanism and electrochemical activity of these compounds underline their potential in biomedical sensor applications (Wang et al., 2014).
Organic Light-Emitting Diodes (OLEDs) and BODIPY-based Materials
The development of organic optoelectronics has benefited from boronic acid derivatives, including the (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl) variant, for creating novel conjugated systems. BODIPY-based materials, which utilize boronic acid derivatives, have shown promise in sensors, organic thin-film transistors, organic photovoltaics, and particularly in OLEDs as active materials. Their application in OLEDs, although still emerging, underscores the potential of boronic acids in advanced materials science and optoelectronics (Squeo & Pasini, 2020).
Boron in Plant Nutrition and Toxicity Management
Boron's role extends beyond human-made applications to critical interactions within the natural environment, especially in plant nutrition and managing toxicity. Understanding how boron affects plant growth, development, and stress response can lead to improved agricultural practices and crop resilience against boron deficiency or toxicity. This insight is vital for optimizing boron use in agriculture and environmental management, ensuring sustainable practices that balance boron's beneficial and detrimental effects (Chen et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
[4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)12(14)15/h2-5,14-15H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPAWWRAWWJMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675253 |
Source


|
| Record name | {4-[1-(Methoxycarbonyl)cyclopropyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid | |
CAS RN |
1217501-08-0 |
Source


|
| Record name | 1-Methyl 1-(4-boronophenyl)cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[1-(Methoxycarbonyl)cyclopropyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

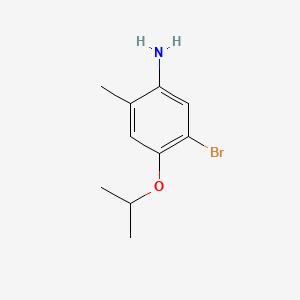
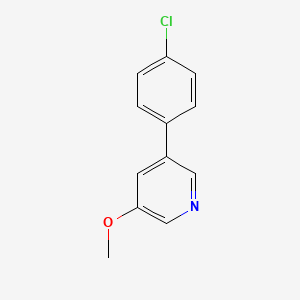
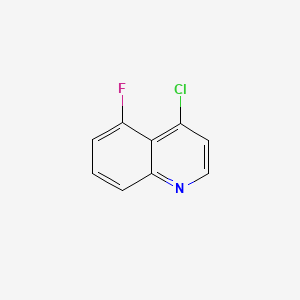
![2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B599217.png)
![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)
